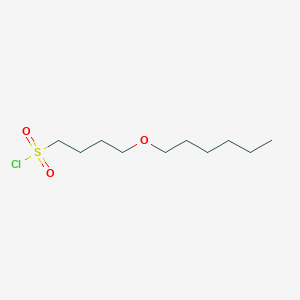
4-(Hexyloxy)butane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a hexyloxy group. It is commonly used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(hexyloxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Hexyloxy)butanol+Chlorosulfonic acid→4-(Hexyloxy)butane-1-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexyloxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(hexyloxy)butane-1-sulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The reaction is usually performed in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Sulfinyl and Sulfhydryl Compounds: Formed by reduction reactions.
Applications De Recherche Scientifique
4-(Hexyloxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the preparation of sulfonamide-based drugs.
Material Science: Employed in the modification of polymers and other materials to introduce sulfonate groups.
Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 4-(Hexyloxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hexyloxy)butane-1-sulfonic acid
- 4-(Hexyloxy)butane-1-sulfonamide
- 4-(Hexyloxy)butane-1-sulfinyl chloride
Uniqueness
4-(Hexyloxy)butane-1-sulfonyl chloride is unique due to its specific combination of a sulfonyl chloride group with a hexyloxy-substituted butane chain. This structure imparts distinct reactivity and properties, making it valuable in specialized synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical processes.
Propriétés
Formule moléculaire |
C10H21ClO3S |
|---|---|
Poids moléculaire |
256.79 g/mol |
Nom IUPAC |
4-hexoxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-2-3-4-5-8-14-9-6-7-10-15(11,12)13/h2-10H2,1H3 |
Clé InChI |
QCJNMKSYMVALCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


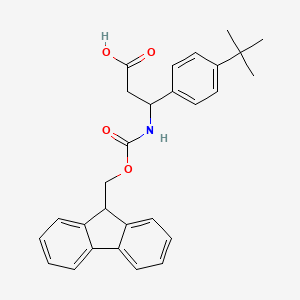



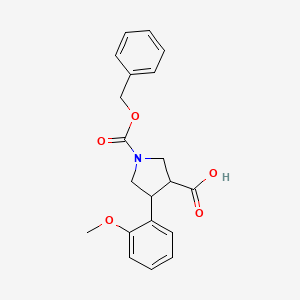
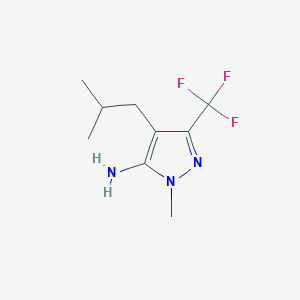
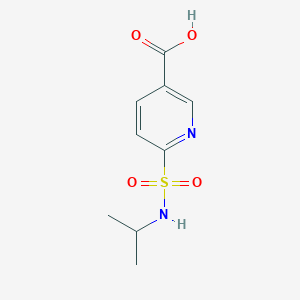


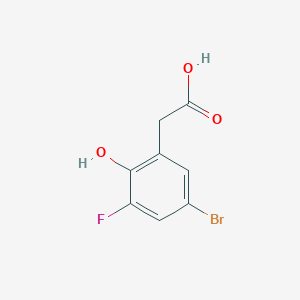
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
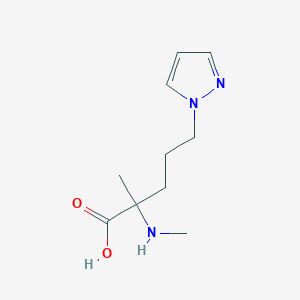
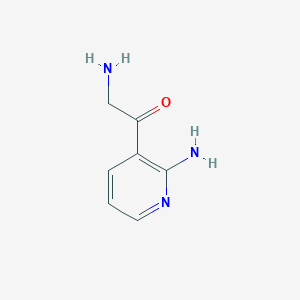
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)
